Product packaging for 1-Benzyloxy-3-chloro-2-propanol(Cat. No.:CAS No. 103024-85-7)

1-Benzyloxy-3-chloro-2-propanol

Cat. No.: B008625
CAS No.: 103024-85-7
M. Wt: 200.66 g/mol
InChI Key: FJXVYZMGZACQOS-UHFFFAOYSA-N
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Description

Significance as a Chiral Intermediate in Complex Molecule Construction

The true value of 1-Benzyloxy-3-chloro-2-propanol lies in its chirality. In the synthesis of pharmaceuticals and other biologically active compounds, the specific three-dimensional arrangement of atoms is often critical to their function. The use of enantiomerically pure starting materials, a strategy known as chiral pool synthesis, is a powerful approach to ensure the final product has the desired stereochemistry. researchgate.net

Chiral intermediates like the enantiomers of this compound serve as foundational scaffolds upon which complex structures can be built with a high degree of stereocontrol. The predefined stereocenter of the intermediate guides the formation of new stereocenters in subsequent reaction steps, a crucial aspect in the total synthesis of natural products and medicinal agents. The demand for optically active intermediates is significant in the pharmaceutical industry, where a large percentage of drugs in development are chiral. biointerfaceresearch.com

Overview of Enantiomeric Forms and their Stereochemical Importance in Asymmetric Synthesis

This compound exists as a pair of enantiomers: (R)-1-Benzyloxy-3-chloro-2-propanol and (S)-1-Benzyloxy-3-chloro-2-propanol. The absolute configuration at the C2 position dictates the spatial orientation of the hydroxyl, chloromethyl, and benzyloxymethyl groups. This defined stereochemistry is the cornerstone of its utility in asymmetric synthesis.

The stereochemical outcome of reactions involving these enantiomers is highly predictable. For instance, the epoxide ring-opening reactions, a common transformation for this class of compounds, proceed via an S\N2 mechanism. libretexts.orgopenstax.org This means that the incoming nucleophile will attack from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. By choosing the appropriate enantiomer of the starting material, chemists can dictate the absolute configuration of the resulting product with a high degree of precision.

The (R)- and (S)-enantiomers are therefore not interchangeable and are selected based on the desired stereochemistry of the final target molecule. For example, the synthesis of chiral quinazolinones, a class of compounds with potential pharmacological applications, can be achieved with high enantioselectivity using specific chiral catalysts, underscoring the importance of stereocontrol in the synthesis of bioactive molecules. nih.gov The ability to selectively synthesize one enantiomer over the other is a central theme in modern organic chemistry, and chiral building blocks like this compound are indispensable tools in this endeavor. iranchembook.ir

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO2 B008625 1-Benzyloxy-3-chloro-2-propanol CAS No. 103024-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXVYZMGZACQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399826
Record name 1-BENZYLOXY-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13991-52-1
Record name 1-BENZYLOXY-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzyloxy 3 Chloro 2 Propanol and Its Precursors

Epichlorohydrin-Based Synthetic Routes

Epichlorohydrin (B41342) serves as a versatile and common starting material for the synthesis of 1-benzyloxy-3-chloro-2-propanol. These routes typically involve the formation of a benzyl (B1604629) glycidyl (B131873) ether precursor, followed by a regioselective ring-opening reaction.

Regioselective Epoxide Opening Reactions for Chloro-Alcohol Formation

The direct synthesis of this compound can be achieved through the regioselective ring-opening of its precursor, benzyl glycidyl ether, with a chloride source. The reaction with hydrogen chloride (HCl) is a common method. The regioselectivity of the epoxide opening is crucial, as the attack of the chloride ion can occur at either the C1 or C3 position of the oxirane ring. In acid-catalyzed openings of unsymmetrical epoxides, the nucleophile generally attacks the more substituted carbon atom, which would favor the formation of the desired this compound. However, under SN2-like conditions, attack at the less sterically hindered primary carbon is favored. Therefore, reaction conditions must be carefully controlled to achieve the desired regioselectivity.

Catalytic Systems in Benzyl Glycidyl Ether Precursor Formation

The synthesis of the key intermediate, benzyl glycidyl ether, from benzyl alcohol and epichlorohydrin has been optimized using various catalytic systems to improve yield and efficiency. chemicalbook.com One approach involves a two-step process where epichlorohydrin and benzyl alcohol first react in the presence of a solid acid catalyst, such as tin tetrachloride, to form a chlorohydrin ether intermediate. sciencepublishinggroup.com This intermediate is then treated with a base, like sodium hydroxide, to induce a ring-closing reaction to yield benzyl glycidyl ether. sciencepublishinggroup.com

Catalyst SystemReactantsProductYieldReference
Tin tetrachloride / NaOHBenzyl alcohol, EpichlorohydrinBenzyl glycidyl etherNot specified sciencepublishinggroup.com
Tetrabutylammonium hydrogen sulphate / NaOHBenzyl alcohol, EpichlorohydrinBenzyl glycidyl ether65% chemicalbook.com

Glycidol-Derived Approaches to 3-Benzyloxy-1,2-propanediol Intermediates

An alternative synthetic strategy utilizes glycidol (B123203) as the starting material, which is first converted to 3-benzyloxy-1,2-propanediol. This intermediate can then be transformed into the target chlorohydrin.

Enantioselective Glycidol Benzylation Strategies

The enantioselective benzylation of glycidol is a critical step in producing optically active this compound. While specific methods for the direct enantioselective benzylation of glycidol are not extensively detailed in the provided context, the principles of asymmetric synthesis can be applied. This could involve the use of chiral catalysts or auxiliaries to direct the benzylation to one of the enantiomers of glycidol, or the resolution of racemic 3-benzyloxy-1,2-propanediol after a non-selective benzylation. The synthesis of racemic 3-benzyloxy-1,2-propanediol can be achieved by reacting 1,3-propanediol (B51772) with benzyl chloride in the presence of a base like potassium hydroxide. chemicalbook.com Another approach involves the regioselective ring-opening of glycidol with an alcohol, a reaction that can be promoted by catalysts like an [OSSO]-FeIII triflate complex. nih.gov

Subsequent Derivatization of 3-Benzyloxy-1,2-propanediol

Once 3-benzyloxy-1,2-propanediol is obtained, it can be converted to this compound. This transformation involves the selective chlorination of the primary hydroxyl group. Standard organic chemistry procedures, such as reaction with a chlorinating agent like thionyl chloride or an Appel-type reaction, can be employed for this purpose. The selectivity of this reaction is important to avoid the chlorination of the secondary hydroxyl group.

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions.

Enzymatic kinetic resolution is a prominent biocatalytic strategy for obtaining enantiomerically pure this compound. This method involves the use of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic chlorohydrin, allowing for the separation of the acylated enantiomer from the unreacted one. For instance, studies on the kinetic resolution of the structurally similar compound, 1-chloro-3-(1-naphthyloxy)-2-propanol, have demonstrated the effectiveness of this approach using lipases like Pseudomonas cepacia lipase (B570770) (PCL). sciencepublishinggroup.comnih.gov This suggests that a similar strategy would be highly effective for the resolution of this compound.

Another biocatalytic route involves the resolution of the precursor, benzyl glycidyl ether. The bioresolution of racemic benzyl glycidyl ether using whole cells of Bacillus alcalophilus has been reported to produce (S)-benzyl glycidyl ether and (R)-3-benzyloxypropane-1,2-diol with a certain degree of enantiomeric excess. chemicalbook.com The enantiomerically enriched diol can then be converted to the desired chiral chlorohydrin.

Biocatalytic MethodSubstrateBiocatalystProductsReference
Kinetic Resolution(R,S)-1-chloro-3-(1-naphthyloxy)-2-propanolPseudomonas cepacia lipaseEnantiomerically pure chlorohydrin and its acetate sciencepublishinggroup.comnih.gov
Bioresolution(±)-Benzyl glycidyl etherBacillus alcalophilus cells(S)-Benzyl glycidyl ether and (R)-3-benzyloxypropane-1,2-diol chemicalbook.com

Optimization of Biocatalytic Processes for Enhanced Enantiomeric Excess

Optimizing biocatalytic processes is a critical challenge in the application of enzymes for chemical synthesis. adelphi.edumdpi.com The goal is to create environmentally friendly, efficient, and cost-effective methods for producing valuable products with high purity. adelphi.edu In the context of producing chiral diols, optimization strategies focus on improving the enantiomeric excess (ee), product concentration, and space-time-yield.

One successful approach involves a two-step biocatalytic process in a microaqueous organic solvent system. acs.org By combining two carboligases and two alcohol dehydrogenases, all four stereoisomers of a model diol, 1-phenyl-1,2-propanediol (PPD), were synthesized. acs.org Thorough optimization of this process led to significant achievements, as detailed in the table below. acs.org

ParameterAchieved Value
Product ConcentrationUp to 63 g/L
Yield98%
Space-Time-YieldUp to 144 g/L/day
Target Isomer ContentAt least 95%

A key innovation in this process was the use of 1,5-pentanediol (B104693) as a "smart" cosubstrate for cofactor regeneration, which proved to be highly advantageous. acs.org The scalability of this microaqueous reaction system was demonstrated on a 150 mL scale, yielding over 4.5 g of (1S,2S)-PPD with a purity greater than 95%. acs.org Such optimization efforts highlight the potential of biocatalysis to produce chiral intermediates at industrially relevant concentrations and purities. adelphi.eduacs.org

Protective Group Strategies in this compound Synthesis

Role of Benzyloxy and Acetyl Protecting Groups in Synthetic Pathways

In multi-step organic syntheses, protecting groups are essential for temporarily masking reactive functional groups, such as hydroxyl groups, to prevent them from undergoing unwanted reactions. utsouthwestern.edu The benzyl ether, or benzyloxy group, is a commonly employed protecting group for alcohols due to its relative stability under a variety of reaction conditions. utsouthwestern.eduorganic-chemistry.org

The benzyloxy group is typically introduced via the Williamson ether synthesis, where an alcohol is deprotonated with a base like sodium hydride (NaH) and then reacts with benzyl bromide. organic-chemistry.org For diols or sterically hindered alcohols where selectivity is required, milder bases such as silver oxide (Ag2O) can be used. organic-chemistry.org

The acetyl group, another common protecting group for alcohols, is often used in conjunction with other protecting groups to achieve selective protection and deprotection. For instance, in carbohydrate chemistry, both benzyl and acetyl groups are used to protect different hydroxyl groups within the same molecule. tandfonline.com The choice of protecting group depends on the specific requirements of the synthetic route, including the conditions of subsequent reaction steps. utsouthwestern.edu A chiral benzyl group can even serve as both a protecting group and a chiral auxiliary to induce stereoselectivity in certain reactions. researchgate.net

Selective Deprotection Methodologies for Synthetic Flexibility

The ability to selectively remove protecting groups is crucial for synthetic flexibility. utsouthwestern.edu The deprotection method must be chosen carefully to avoid affecting other sensitive functional groups within the molecule.

For the benzyloxy group, the most common deprotection method is palladium-catalyzed hydrogenolysis. organic-chemistry.orgjk-sci.com This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, which cleaves the benzyl group to yield the free alcohol and toluene (B28343). jk-sci.com To avoid the reduction of other functional groups, such as alkenes, alternative hydrogen sources like 1,4-cyclohexadiene (B1204751) can be used. organic-chemistry.orgjk-sci.com

Other methods for benzyl group removal include the use of strong acids, although this is limited to acid-stable substrates. organic-chemistry.org Oxidative methods have also been developed. For example, p-methoxybenzyl ethers can be cleaved with single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org Recent advancements have also enabled the DDQ-mediated deprotection of simple benzyl ethers through photoirradiation. organic-chemistry.org For more complex molecules, specific reagents can be used for chemoselective debenzylation. For instance, a combination of boron trichloride (B1173362) (BCl3) and pentamethylbenzene (B147382) can remove aryl benzyl ethers at low temperatures without affecting other functional groups. researchgate.net

The selective deprotection of different protecting groups within the same molecule is also possible. For example, it has been shown that benzylidene acetals can be selectively cleaved using tin(II) chloride without affecting benzoyl, acetyl, or benzyl groups. tandfonline.com This orthogonality of protecting groups is a cornerstone of modern synthetic chemistry.

Analysis and Management of By-products and Isomeric Impurities in Synthetic Pathways

Identification of Isomeric Contaminants (e.g., 2-chloro-3-benzyloxypropanol)

In the synthesis of this compound, the formation of isomeric impurities is a significant concern that can affect the purity and yield of the final product. One such potential impurity is the regioisomer, 2-chloro-3-benzyloxypropanol. The formation of this isomer can arise from the non-regioselective opening of an epoxide precursor, such as benzyl glycidyl ether, by a chloride source.

The identification and quantification of such isomeric contaminants are crucial for process control and quality assurance. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are typically employed for this purpose. These methods can separate the desired product from its isomers based on differences in their physical and chemical properties, such as polarity and boiling point. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to confirm the identity of the separated components.

Effective management of these impurities involves optimizing the reaction conditions to favor the formation of the desired isomer. This can include the choice of catalyst, solvent, temperature, and the nature of the nucleophile. In cases where the formation of isomers cannot be completely suppressed, purification techniques such as fractional distillation or column chromatography are necessary to isolate the target compound in high purity.

Impact of Starting Material Purity on Downstream Synthetic Outcomes

The purity of starting materials is a critical parameter in the synthesis of pharmaceutical intermediates, as impurities can significantly affect reaction kinetics, product yield, and the impurity profile of the final compound. In the synthesis of this compound, the purity of the precursors, primarily benzyl alcohol and epichlorohydrin, directly influences the quality of the product and its suitability for subsequent synthetic transformations.

The synthesis of this compound typically involves the ring-opening of epichlorohydrin by benzyl alcohol. The purity of both reactants is paramount to ensure a high yield of the desired product and to minimize the formation of byproducts that may complicate purification and affect downstream reactions.

Influence of Benzyl Alcohol Purity

Commercial benzyl alcohol can contain several impurities, with benzaldehyde (B42025) being a common process-related impurity arising from the oxidation of benzyl alcohol. Other potential impurities include unreacted starting materials from its own synthesis, such as toluene, and byproducts like benzoic acid and cresols. The presence of these impurities can have a detrimental effect on the synthesis of this compound.

For instance, benzaldehyde does not participate in the desired reaction with epichlorohydrin but can lead to the formation of undesired acetal (B89532) byproducts under certain conditions. The presence of acidic impurities like benzoic acid can neutralize the basic catalyst typically used in the epichlorohydrin ring-opening reaction, thereby slowing down the reaction rate and potentially leading to incomplete conversion.

To illustrate the potential impact of benzyl alcohol purity on the reaction yield, consider the following hypothetical data:

Table 1: Hypothetical Impact of Benzyl Alcohol Purity on the Yield of this compound

Purity of Benzyl Alcohol (%) Major Impurity Impurity Concentration (%) Yield of this compound (%)
99.9 Benzaldehyde 0.1 95
99.5 Benzaldehyde 0.5 92
99.0 Benzaldehyde 1.0 88
99.5 Benzoic Acid 0.5 90

This table is for illustrative purposes only and is based on general chemical principles, not on specific experimental data.

Influence of Epichlorohydrin Purity

Epichlorohydrin is a highly reactive molecule, and its purity is crucial for the successful synthesis of this compound. Common impurities in epichlorohydrin include water, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol. Water can react with epichlorohydrin to form glycerol (B35011) and other undesired diols, consuming the starting material and complicating the purification process.

The presence of dichloropropanol (B8674427) isomers as impurities can lead to the formation of undesired bis-ether byproducts if they react with benzyl alcohol. These byproducts can be difficult to separate from the desired this compound due to their similar physical properties.

The following table provides a hypothetical illustration of how epichlorohydrin purity could affect the product profile:

Table 2: Hypothetical Impact of Epichlorohydrin Purity on Product Profile

Purity of Epichlorohydrin (%) Major Impurity Impurity Concentration (%) This compound Purity (%)
99.8 1,3-dichloro-2-propanol 0.2 98.5
99.5 1,3-dichloro-2-propanol 0.5 97.0
99.0 1,3-dichloro-2-propanol 1.0 95.0
99.5 Water 0.5 96.5

This table is for illustrative purposes only and is based on general chemical principles, not on specific experimental data.

Downstream Synthetic Outcomes

Impurities present in this compound can have a significant impact on its subsequent chemical transformations. For example, if this compound is used to synthesize a downstream active pharmaceutical ingredient (API), any unreacted epichlorohydrin or related byproducts could react with nucleophiles in subsequent steps, leading to the formation of new, undesired impurities in the final API.

Chemical Reactivity and Transformative Chemistry of 1 Benzyloxy 3 Chloro 2 Propanol

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The primary chloride in 1-benzyloxy-3-chloro-2-propanol is susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. The specific pathway of this substitution is a subject of mechanistic investigation.

Investigation of Reaction Mechanisms (SN1 vs. SN2) and Stereochemical Control

Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. quora.commasterorganicchemistry.com The structure of this compound, being a secondary halide, places it at a crossroads where either mechanism could potentially operate, depending on the reaction conditions. youtube.comyoutube.com

The SN2 mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. youtube.com This "backside attack" leads to an inversion of stereochemistry at the chiral center, should one be present. youtube.comlibretexts.org For an SN2 reaction to be favorable, the carbon atom undergoing attack should be relatively unhindered. youtube.com

The SN1 mechanism , in contrast, is a two-step process. youtube.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the planar carbocation. libretexts.org Because the nucleophile can attack from either face of the carbocation, SN1 reactions at a chiral center typically lead to a mixture of retention and inversion of stereochemistry, often resulting in racemization. youtube.comlibretexts.org The stability of the potential carbocation is a key factor favoring the SN1 pathway. youtube.com

In the case of this compound, the substrate is a secondary alkyl halide. Secondary substrates can undergo both SN1 and SN2 reactions. libretexts.org Strong nucleophiles and aprotic solvents tend to favor the SN2 pathway, while weak nucleophiles and protic solvents promote the SN1 mechanism. libretexts.org The presence of the adjacent hydroxyl and benzyloxy groups can also influence the reaction course through electronic and steric effects, and potential neighboring group participation.

If the reaction proceeds via an SN2 mechanism, and a chiral starting material is used, a single inverted product is expected. Conversely, an SN1 mechanism would likely produce a racemic or near-racemic mixture of products. libretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound
CharacteristicSN1 MechanismSN2 Mechanism
Rate LawRate = k[Substrate] (Unimolecular) masterorganicchemistry.comRate = k[Substrate][Nucleophile] (Bimolecular) youtube.com
Reaction StepsTwo steps (Carbocation intermediate) youtube.comOne step (Concerted) youtube.com
StereochemistryRacemization (mixture of inversion and retention) youtube.comlibretexts.orgInversion of configuration youtube.com
Favored byWeak nucleophiles, polar protic solvents, stable carbocation libretexts.orgStrong nucleophiles, polar aprotic solvents, unhindered substrate libretexts.org

Influence of Reaction Conditions on Product Distribution

The outcome of nucleophilic substitution on this compound is highly dependent on the reaction conditions. Key factors include the nature of the nucleophile, the solvent, and the temperature.

Nucleophile: Strong, negatively charged nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) generally favor the SN2 pathway, leading to a single substitution product with inverted stereochemistry. Weaker, neutral nucleophiles like water or alcohols favor the SN1 mechanism, which can lead to a mixture of products and potential side reactions like elimination. libretexts.org

Solvent: The choice of solvent plays a critical role.

Polar protic solvents (e.g., water, methanol, ethanol) can stabilize both the carbocation intermediate in an SN1 reaction and the leaving group, thereby accelerating the SN1 pathway. libretexts.orglibretexts.org They can also solvate the nucleophile, reducing its reactivity and thus disfavoring the SN2 mechanism. libretexts.org

Polar aprotic solvents (e.g., acetone, DMF, DMSO) are capable of solvating cations but not anions as effectively. This leaves the nucleophile more "naked" and reactive, thus promoting the SN2 mechanism. libretexts.org

Non-polar solvents are generally poor choices for substitution reactions involving charged species. quora.com

Temperature: Higher temperatures can favor elimination reactions (E1 and E2) over substitution, leading to the formation of alkenes as byproducts.

Table 2: Predicted Major Pathway based on Reaction Conditions
NucleophileSolventPredicted Major Pathway
Strong (e.g., NaCN)Polar Aprotic (e.g., DMSO)SN2
Weak (e.g., H₂O)Polar Protic (e.g., H₂O, EtOH)SN1
Strong, Bulky Base (e.g., t-BuOK)AnyE2 (Elimination)

Reactions Involving the Secondary Hydroxyl Group

The secondary alcohol functionality in this compound is a site for various chemical modifications, enabling the synthesis of a wide array of derivatives.

Esterification and Etherification Reactions for Derivative Synthesis

Esterification: The secondary hydroxyl group can be readily converted to an ester. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. Another mild method for forming benzyl (B1604629) esters involves the use of 2-benzyloxy-1-methylpyridinium triflate. nih.gov

Etherification: The hydroxyl group can also be transformed into an ether. The Williamson ether synthesis is a classic method where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org More recent and milder methods for benzylation of alcohols have been developed, such as using 2-benzyloxypyridine and methyl triflate. beilstein-journals.org

Table 3: Examples of Derivative Synthesis from the Hydroxyl Group
Reaction TypeReagentsProduct Type
EsterificationCarboxylic Acid, H⁺ catalystEster
EsterificationAcid Chloride, PyridineEster
Etherification (Williamson)1. NaH; 2. Alkyl HalideEther
Benzylation2-Benzyloxypyridine, MeOTf, MgO beilstein-journals.orgBenzyl Ether

Selective Oxidation and Reduction Potentials of the Hydroxyl Moiety

Oxidation: The secondary alcohol can be oxidized to a ketone, 1-benzyloxy-3-chloro-2-propanone. Care must be taken to choose an oxidizing agent that is selective for the secondary alcohol and does not affect the benzylic ether or the chloride. Reagents like pyridinium (B92312) chlorochromate (PCC) are often used for this purpose as they are generally mild and can halt the oxidation at the aldehyde or ketone stage without further oxidation to a carboxylic acid. gordon.edu Other modern methods for the selective oxidation of secondary alcohols include using trichloroisocyanuric acid or photochemical methods with catalysts like Eosin Y and molecular oxygen, which offer green and efficient alternatives. researchgate.netorganic-chemistry.org Manganese dioxide is particularly effective for the selective oxidation of benzylic and allylic alcohols, and would likely be chemoselective for the secondary alcohol in this substrate over the benzylic ether. youtube.com

Reduction: While the secondary alcohol is already in a reduced state, it is important to consider its stability during reductions of other parts of the molecule. The direct reduction of the alcohol to an alkane is not typically a one-step process as the hydroxyl group is a poor leaving group. rutgers.edu However, it can be converted to a better leaving group, such as a tosylate, which can then be reduced. rutgers.edu A method for the direct reduction of benzylic alcohols to the corresponding alkanes using hydriodic acid and red phosphorus has been reported, which tolerates ether groups. nih.gov

Transformations of the Benzylic Ether Moiety

The benzyl ether group is often employed as a protecting group for alcohols due to its general stability. However, it can be selectively cleaved or transformed under specific conditions.

The most common transformation of a benzyl ether is its cleavage to regenerate the alcohol. Several methods exist for this deprotection:

Catalytic Hydrogenolysis: This is a very common and mild method involving hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction breaks the benzylic C-O bond, yielding the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com This method is often high-yielding and clean. youtube.com However, it is incompatible with other reducible functional groups such as alkenes, alkynes, and some nitrogen-containing groups. nih.gov

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be used for debenzylation. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, especially with photolytic activation, to cleave benzyl ethers in the presence of functional groups that are sensitive to reduction. nih.govacs.org Ozone can also be used, which oxidatively removes the benzyl group. organic-chemistry.org Another approach is the oxidation of the benzylic ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as boron trichloride (B1173362) (BCl₃), can selectively cleave benzyl ethers. organic-chemistry.org

Beyond simple cleavage, the benzylic position can be a site for other transformations. For example, oxidation with reagents like N-bromosuccinimide (NBS) can convert benzyl ethers into aromatic aldehydes or esters. nih.gov

Table 4: Common Transformations of the Benzylic Ether Moiety
TransformationTypical ReagentsResulting Functional Group
Cleavage (Hydrogenolysis)H₂, Pd/C youtube.comAlcohol
Cleavage (Oxidative)DDQ, light nih.govacs.orgAlcohol
Cleavage (Lewis Acid)BCl₃ organic-chemistry.orgAlcohol
OxidationNBS nih.govAromatic Aldehyde/Ester

Selective Cleavage Reactions of the Benzyl Ether

The benzyl ether group in this compound serves as a robust protecting group for the primary alcohol. Its removal is a common synthetic step to unmask the hydroxyl group for further reactions. A primary method for this deprotection is catalytic transfer hydrogenolysis. This technique is favored for its mild conditions, which help to preserve other sensitive functional groups within the molecule.

In a typical procedure, the benzyloxy compound is subjected to a hydrogen source in the presence of a palladium catalyst. The reaction proceeds via the cleavage of the carbon-oxygen bond of the ether, liberating the free alcohol and producing toluene as a byproduct. ambeed.com The choice of hydrogen donor is critical for the selectivity of the reaction, especially when other reducible groups are present.

Table 1: Representative Conditions for Benzyl Ether Cleavage via Catalytic Transfer Hydrogenolysis

Catalyst Hydrogen Source Solvent Product
Palladium on Carbon (Pd/C)Ammonium Formate (HCOONH₄)Methanol (MeOH)3-Chloro-1,2-propanediol (B139630)
Palladium on Carbon (Pd/C)1,4-Cyclohexadiene (B1204751)Ethanol (EtOH)3-Chloro-1,2-propanediol

This table represents typical conditions for the catalytic transfer hydrogenolysis of benzyl ethers. The specific application to this compound would yield 3-chloro-1,2-propanediol.

Reactivity at the Benzylic Position (e.g., Radical Reactions)

The benzylic C-H bonds of the benzyl ether group in this compound are susceptible to radical-mediated reactions. A prominent example of this reactivity is the Wohl-Ziegler reaction, which facilitates the selective bromination of the benzylic position. organic-chemistry.orgresearchgate.netthermofisher.com This reaction employs N-bromosuccinimide (NBS) as a source of bromine radicals, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.orgwikipedia.org

The reaction is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. organic-chemistry.org This transformation introduces a bromine atom onto the phenyl-bearing carbon, converting the benzyl ether into a benzal-type acetal (B89532), which can then be a precursor for further synthetic manipulations. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is traditional, though safer alternatives like trifluorotoluene are now encouraged. wikipedia.org

Table 2: Representative Conditions for Benzylic Bromination (Wohl-Ziegler Reaction)

Reagent Initiator Solvent Product
N-Bromosuccinimide (NBS)AIBN or UV lightCarbon Tetrachloride (CCl₄)1-(Bromophenylmethoxy)-3-chloro-2-propanol

This table outlines typical conditions for the Wohl-Ziegler bromination applied to the benzylic position of the subject compound.

Formation of Novel Derivatives and Analogues through Functional Group Interconversions

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of a variety of derivatives through functional group interconversions. Key transformations include intramolecular cyclization to form epoxides and nucleophilic substitution at the primary chloride.

A significant transformation of the chlorohydrin moiety is its conversion to an epoxide through intramolecular cyclization under basic conditions. google.com Treatment of this compound with a base, such as sodium hydroxide, facilitates the deprotonation of the secondary alcohol. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis, displacing the adjacent chloride to form benzyl glycidyl (B131873) ether. chemicalbook.comnih.gov This epoxide is a valuable intermediate for the synthesis of various biologically active molecules. chemicalbook.com

Furthermore, the primary chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, reaction with sodium azide (B81097) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), yields 1-azido-3-benzyloxy-2-propanol. nih.govbeilstein-journals.org The azide functional group can then be further transformed, for example, through reduction to an amine or by participation in cycloaddition reactions.

Table 3: Examples of Functional Group Interconversions of this compound

Reagent(s) Solvent Transformation Product
Sodium Hydroxide (NaOH)Aqueous / OrganicIntramolecular CyclizationBenzyl glycidyl ether
Sodium Azide (NaN₃)Dimethylformamide (DMF)Nucleophilic Substitution1-Azido-3-benzyloxy-2-propanol

Applications of 1 Benzyloxy 3 Chloro 2 Propanol in Advanced Organic Synthesis

Asymmetric Synthesis of Chiral Pharmaceuticals and Bioactive Compounds

The precise three-dimensional arrangement of atoms in pharmaceutical molecules is critical to their efficacy and safety. 1-Benzyloxy-3-chloro-2-propanol is a key chiral synthon that enables the construction of enantiomerically pure therapeutic agents.

This compound is a recognized starting material in the synthesis of ganciclovir and its derivatives, which are crucial antiviral drugs used to treat cytomegalovirus (CMV) infections. lmaleidykla.ltfrontiersin.org Ganciclovir is an acyclic nucleoside analogue of guanine, and its core structure contains a 1,3-dihydroxy-2-propoxymethyl side chain.

In the synthesis of ganciclovir prodrugs, a glycerol (B35011) reagent is condensed with a guanine derivative. This compound serves as a precursor to this glycerol component. lmaleidykla.lt The synthesis involves protecting the hydroxyl groups of a glycerol backbone, and the benzyl (B1604629) group in this compound provides this necessary protection for one of the primary hydroxyls. The chloro group allows for subsequent chemical modifications to build the complete side chain, which is then coupled with the purine base. nih.gov

The purity of the initial this compound is critical, as impurities such as 2-chloro-3-benzyloxypropanol can be carried through the synthesis, leading to the formation of isomeric impurities in the final ganciclovir intermediate, which are difficult to separate. lmaleidykla.lt Synthetic strategies often employ protected glycerol derivatives like 1,3-dibenzyloxy-2-acetoxymethoxy propane, highlighting the importance of the benzyloxy protecting group in these multi-step syntheses. nih.gov

While direct synthesis routes for specific β-blockers starting from this compound are not extensively detailed, its structure is emblematic of the key intermediates used in the synthesis of this major class of cardiovascular drugs. mdpi.compsu.edu Most β-blockers, such as propranolol, metoprolol, and atenolol, belong to the aryloxypropanolamine chemical class. ruspoj.com Their common structural feature is a propan-2-ol backbone linked to an aromatic group via an ether linkage at the C1 position and an amine group at the C3 position.

The synthesis of these drugs frequently involves the reaction of a substituted phenol or naphthol with epichlorohydrin (B41342), which generates a glycidyl (B131873) ether. This epoxide is then opened by an amine to yield the final aryloxypropanolamine product. psu.edunih.gov An alternative and analogous pathway involves the use of a pre-formed 3-carbon synthon like a 1-aryloxy-3-chloro-2-propanol derivative. nih.gov

In this context, this compound represents a protected and activated glycerol synthon. The benzyl group serves as a protecting group for a hydroxyl function, which could be deprotected and reacted with an aromatic ring. More commonly, the chloro and hydroxyl groups of the core structure are analogous to the functionalities present in intermediates like 1-chloro-3-(1-naphthyloxy)-2-propanol, a direct precursor to the antihypertensive drug propranolol. mdpi.com The defined stereochemistry at the C2 hydroxyl group is particularly crucial, as the pharmacological activity of β-blockers typically resides in a single enantiomer (usually the (S)-enantiomer). ruspoj.com Therefore, chiral synthons like (R)- or (S)-1-benzyloxy-3-chloro-2-propanol are invaluable for the asymmetric synthesis of these widely used drugs.

Table 1: Examples of β-Adrenergic Blocking Agents with the Aryloxypropanolamine Structure
Drug NameAromatic GroupAmine GroupTherapeutic Use
PropranololNaphthyloxyIsopropylamineHypertension, Angina nih.gov
Atenolol4-(Carbamoylmethyl)phenoxyIsopropylamineHypertension ruspoj.com
Metoprolol4-(2-Methoxyethyl)phenoxyIsopropylamineHypertension, Heart Failure nih.gov
Nadolol5-(3-(tert-Butylamino)-2-hydroxypropoxy)tetralin-1,2-dioltert-ButylamineHypertension, Angina mdpi.com

The structural motifs present in this compound, particularly the benzyloxy group, are found in various compounds investigated for anticancer and antimicrobial properties. mdpi.comnih.gov The benzyl group is a key pharmacophore in many anti-cancer compounds, and its incorporation can enhance biological activity. nih.govnih.gov

Research into novel therapeutic agents often involves the synthesis of complex heterocyclic structures, such as 1,2,3-triazoles, benzimidazoles, and benzoxazoles, which have shown significant anticancer and antimicrobial efficacy. mdpi.comresearchgate.netnih.gov this compound can serve as a versatile three-carbon (C3) building block to introduce a side chain that can be further functionalized. For example, the chloro group can be displaced by an azide (B81097) to participate in "click chemistry" reactions for forming triazoles, or the hydroxyl group can be oxidized and used in condensations.

Furthermore, the O-benzyl substituent is known to play an important role in the antimicrobial activity of certain classes of molecules, such as azoles, likely by improving lipophilic properties that enhance interactions with microbial cell membranes. mdpi.com The synthesis of various antimicrobial agents has been reported from precursors containing benzyloxy-phenyl or benzyl groups. lmaleidykla.ltresearchgate.net As a readily available chiral C3 synthon containing a stable benzyl ether, this compound represents a valuable starting material for the synthesis of libraries of such compounds for screening and development in therapeutic research.

Building Block for Complex Natural Product Synthesis

The synthesis of complex, naturally occurring molecules requires a toolbox of small, enantiomerically pure starting materials, or chiral synthons. This compound, as a derivative of glycerol, is a fundamental building block for several classes of natural products.

Glycerol is the backbone of all glycerolipids and phospholipids, which are the primary components of cell membranes. Glycolipids, which consist of a sugar, a glycerol, and lipid chains, are also crucial biomolecules. researchgate.net The stereoselective synthesis of these complex lipids requires chiral glycerol precursors where the three hydroxyl groups can be differentiated and selectively functionalized.

This compound is an ideal chiral glycerol synthon for this purpose. frontiersin.org Its inherent chirality ensures the correct stereochemistry in the final lipid product. The synthetic utility is demonstrated by its distinct functional groups:

The C1 Benzyloxy Group: A stable ether protecting group that masks one primary hydroxyl, preventing it from reacting while other parts of the molecule are modified. It can be removed under mild hydrogenolysis conditions at a later stage in the synthesis. frontiersin.org

The C2 Hydroxyl Group: Available for reactions such as glycosylation to attach a carbohydrate moiety, a key step in glycolipid synthesis. researchgate.net

The C3 Chloro Group: Acts as a leaving group, allowing for the nucleophilic substitution by fatty acid carboxylates or other lipid tails to form the ester linkages characteristic of glycerolipids.

This trifunctional nature allows chemists to build complex lipids and glycolipids in a stepwise and controlled manner, ensuring high stereochemical purity.

The utility of this compound extends to other classes of natural products due to its status as a versatile C3 chiral building block.

Carbohydrate Synthesis: Carbohydrates are complex polyhydroxylated molecules, and their synthesis often relies on the use of smaller chiral synthons and robust protecting group strategies. The benzyl ether in this compound is one of the most common permanent protecting groups in carbohydrate chemistry due to its stability under a wide range of reaction conditions. psu.edu The chiral propanol (B110389) backbone can be used to construct acyclic sugar analogues or be incorporated as a fragment into more complex carbohydrate structures.

Terpene and Alkaloid Syntheses: While specific examples are less common, the principle of using small molecules from the "chiral pool" is fundamental to the synthesis of terpenes and alkaloids. The enantiomerically pure C3 backbone of this compound, with its differentiated functional groups, provides a starting point for building more complex carbon skeletons through chain extension and cyclization reactions common in the synthesis of these natural product classes.

Preparation of Advanced Probes for Biochemical and Biophysical Studies

The chemical scaffold of this compound, particularly through its conversion to the more reactive epoxide, benzyl glycidyl ether (BGE), serves as a valuable starting point for the synthesis of sophisticated molecular probes. These probes are instrumental in elucidating complex biological processes at the molecular level.

Synthesis of Pseudo-Ceramides

Ceramides are a class of lipid molecules that are integral components of the cell membrane and play crucial roles in cellular signaling, including apoptosis and cell differentiation. Pseudo-ceramides, or ceramide analogs, are synthetic molecules designed to mimic the structure and function of natural ceramides. These synthetic analogs are valuable tools for studying the intricate pathways of ceramide metabolism and signaling, and they also hold therapeutic potential.

While direct literature detailing the synthesis of pseudo-ceramides from this compound is not abundant, a plausible and chemically sound synthetic route can be proposed based on the known reactivity of its derivative, benzyl glycidyl ether (BGE). The core structure of a ceramide consists of a sphingosine backbone N-acylated with a fatty acid. A key step in the synthesis of a pseudo-ceramide would be the formation of an amide linkage and the introduction of the necessary hydrophobic chains.

A hypothetical synthesis could involve the reaction of BGE with a long-chain fatty amine. The nucleophilic amine would attack the electrophilic carbon of the epoxide ring in BGE, leading to a ring-opening reaction. This would result in the formation of an amino alcohol derivative, which contains the basic structural elements of a ceramide backbone. The benzyl ether group can serve as a protecting group for the primary alcohol, which can be selectively deprotected if further modification is required. This approach allows for the modular construction of a library of pseudo-ceramides with varying chain lengths and functionalities, which can then be used to probe the specific roles of different ceramide species in biological systems. The synthesis of various ceramide analogs often starts from precursors like D-sphingosine or serinol, followed by N-acylation. nih.govnih.gove-century.us The use of glycidyl ether derivatives as building blocks provides an alternative and flexible strategy for creating diverse ceramide-like molecules.

Incorporation into Spin-Labeled Probes for EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), is a powerful technique for studying the structure, dynamics, and conformational changes of biomolecules such as proteins and nucleic acids. rsc.org This method relies on the introduction of a stable paramagnetic probe, typically a nitroxide radical, at a specific site within the biomolecule of interest.

The synthesis of these spin-labeled probes often involves the functionalization of a nitroxide radical with a reactive group that can covalently attach to the target biomolecule. While direct examples of using this compound or BGE for the synthesis of spin labels are not extensively documented, the chemical properties of BGE make it a suitable precursor for this purpose.

A feasible synthetic strategy would involve the reaction of BGE with a functionalized nitroxide radical. For instance, a nitroxide containing a nucleophilic group, such as an amine or a thiol, could react with the epoxide ring of BGE. This reaction would tether the benzyl glycidyl ether moiety to the nitroxide. The resulting molecule could then be further modified. For example, the benzyl group could be removed to reveal a primary alcohol, which could then be converted into a more reactive functional group, such as a tosylate or a maleimide, for subsequent attachment to a cysteine residue in a protein. The development of new spin labels with diverse spectral properties is an active area of research, and the versatility of epoxide chemistry makes BGE a potentially valuable building block in the design of novel probes for EPR spectroscopy. nih.govnih.govresearchgate.net

Role in the Development of Advanced Materials and Polymer Chemistry

This compound, primarily through its epoxide derivative benzyl glycidyl ether (BGE), is a significant monomer in the field of polymer chemistry. The ability of BGE to undergo ring-opening polymerization allows for the synthesis of poly(glycidyl ether)s with well-defined structures and tailored properties. These polymers are finding applications in a range of advanced material contexts.

Precursor for Monomers with Unique Electronic Properties

The synthesis of polymers with specific electronic and optoelectronic properties is a cornerstone of modern materials science. Poly(glycidyl ether)s derived from BGE offer a versatile platform for the development of such materials. The polymerization of BGE can be initiated by various systems to produce linear polymers. researchgate.netnih.gov A key feature of these polymers is the presence of the benzyloxy side chains, which can be chemically modified post-polymerization. For instance, the benzyl groups can be cleaved to yield poly(glycidol), a hydrophilic and biocompatible polymer.

Furthermore, the backbone and side chains of poly(glycidyl ether)s can be engineered to impart unique electronic characteristics. While research into the specific electronic properties of polymers derived solely from BGE is ongoing, the broader class of polyethers is known for its potential in various electronic applications. The incorporation of aromatic moieties, such as the benzyl group in BGE, can influence the polymer's dielectric properties and charge transport capabilities. By copolymerizing BGE with other functional monomers, it is possible to create materials with a range of electronic behaviors suitable for applications such as dielectric layers in capacitors or as components in polymer electrolytes.

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells (by analogy to related compounds)

Organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells are technologies that rely on thin films of organic semiconductor materials. The performance of these devices is highly dependent on the chemical structure and morphology of the active polymer layers. While there is no direct evidence of polymers from this compound being used in commercial OLEDs or OPVs, the properties of related polyethers and the versatility of the BGE monomer suggest potential applications by analogy.

In OLEDs, polymers are used as host materials for emissive dopants, as charge transport layers, or as the emissive layer itself. mdpi.comktu.eduresearchgate.netnih.gov Polymers with high thermal stability and good film-forming properties are desirable. Poly(glycidyl ether)s can be designed to possess these characteristics. The side chains of the polymer can be functionalized with chromophores or charge-transporting moieties to create multifunctional materials for OLEDs.

In the realm of OPVs, particularly in emerging technologies like perovskite solar cells, organic molecules and polymers play crucial roles as charge transport layers and passivating agents. Ethers have been used as additives in the processing of perovskite films to improve their morphology and efficiency. rsc.orgmdpi.comresearchgate.net Although not a direct application of a BGE-derived polymer, this demonstrates the utility of ether functionalities in photovoltaic device fabrication. The ability to create well-defined block copolymers from BGE could be exploited to generate self-assembling materials that form nanostructured domains, which is a key strategy for improving charge separation and transport in bulk heterojunction solar cells. The continued exploration of functional poly(glycidyl ether)s may lead to the development of novel materials for these advanced energy applications.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the second carbon of 1-Benzyloxy-3-chloro-2-propanol necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most effective and widely used method for this purpose. nih.gov The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. bgb-analytik.com

Developing a successful chiral HPLC method requires screening multiple CSPs and mobile phase compositions to achieve adequate resolution between the enantiomers. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds and are a primary choice for method development. nih.gov

The optimization process involves a systematic variation of parameters to maximize the separation factor (α) and resolution (Rs). Key variables include the type of CSP, the composition of the mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol modifier like 2-propanol), and the flow rate. For this compound, a screening process might involve testing several columns with varying mobile phase strengths.

Table 1: Illustrative HPLC Method Development Screening for this compound

Parameter Condition A Condition B Condition C Condition D
Chiral Column Chiralcel® OD-HChiralpak® ADChiralcel® OD-HChiralpak® IA
Mobile Phase Hexane:2-Propanol (90:10)Hexane:2-Propanol (90:10)Hexane:2-Propanol (80:20)Hexane:Ethanol (95:5)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nmUV at 254 nm
Outcome Partial Separation (Rs = 1.2)No Separation (Rs = 1.0)Baseline Separation (Rs = 1.8) Partial Separation (Rs = 1.3)

Based on this illustrative screening, Condition C, utilizing a Chiralcel® OD-H column with a Hexane:2-Propanol (80:20) mobile phase, would be selected for further validation due to its superior resolution.

Once an optimal method is established, it must be validated to ensure its reliability for quantifying the enantiomeric excess (% ee). nih.gov Validation is performed according to established guidelines and assesses several key parameters.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Sensitivity: The method's ability to detect and quantify low levels of the minor enantiomer. This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Table 2: Representative Validation Summary for Chiral HPLC Method

Parameter Specification Result
Linearity (Range) 0.1 - 2.0 µg/mL (for minor enantiomer)Correlation Coefficient (r²) = 0.9995
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%0.85%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 3%1.42%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.10 µg/mL

These results would confirm the method is linear, precise, and sensitive enough for the accurate determination of the enantiomeric purity of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is a powerful non-destructive technique for the definitive structural elucidation of molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the this compound structure.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group would appear in the aromatic region (7.2-7.4 ppm). The benzylic CH₂ protons and the protons on the propanol (B110389) backbone would appear at distinct chemical shifts, with their splitting patterns (multiplicity) revealing adjacent proton environments. For example, the proton on the chiral carbon (CH-OH) would likely appear as a multiplet due to coupling with the adjacent CH₂ groups.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the three carbons of the propanol backbone.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Phenyl (C₆H₅)~7.35 ppm (m, 5H)~137.5 (quat.), 128.6 (CH), 127.9 (CH)
Benzyl (C₆H₅-C H₂)~4.58 ppm (s, 2H)~73.5 (CH₂)
O-CH₂ (Propane C1)~3.60 ppm (m, 2H)~72.0 (CH₂)
CH-OH (Propane C2)~4.05 ppm (m, 1H)~70.0 (CH)
Cl-CH₂ (Propane C3)~3.70 ppm (m, 2H)~46.5 (CH₂)
OHVariable (br s, 1H)N/A

Note: m = multiplet, s = singlet, br s = broad singlet. Chemical shifts (δ) are in ppm relative to TMS.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound and to identify potential impurities. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which can be used to confirm the molecular formula (C₁₀H₁₃ClO₂). The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

The fragmentation pattern in the mass spectrum provides structural information. For this compound, characteristic fragmentation would include:

Alpha-cleavage: Breakage of bonds adjacent to the oxygen atoms.

Loss of a benzyl group: A prominent peak at m/z 91 corresponding to the [C₇H₇]⁺ tropylium ion.

Loss of a chloromethyl radical: Cleavage of the C2-C3 bond.

Loss of water from the molecular ion.

This technique is also crucial for impurity profiling, where it can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate and identify byproducts from the synthesis, such as unreacted starting materials or over-alkylated products.

Table 4: Expected Mass Spectrometry Data for this compound

Parameter Expected Value / Observation
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol
HRMS [M+H]⁺ Calculated: 201.0682, Found: 201.068x
Isotopic Pattern M+ and M+2 peaks with ~3:1 intensity ratio
Key Fragments (m/z) 107 (benzyloxy), 91 (tropylium), 77 (phenyl)
Potential Impurity 1,3-bis(benzyloxy)-2-propanol (m/z 272.34)

Advanced Vibrational Spectroscopy (e.g., Time-Resolved Resonance Raman) for Mechanistic Studies

While standard infrared (IR) spectroscopy is used for routine functional group identification, advanced techniques like Time-Resolved Resonance Raman (TR³) spectroscopy can provide profound insights into reaction mechanisms. TR³ spectroscopy is a pump-probe technique used to study the vibrational spectra of short-lived reaction intermediates.

For a reaction involving this compound, such as its base-catalyzed cyclization to form benzyl glycidyl (B131873) ether, TR³ could be employed to study the structure and kinetics of transient species. In this hypothetical example, a laser pulse (pump) could initiate the deprotonation of the alcohol, and a second laser pulse (probe) would generate the Raman spectrum at very short time delays (nanoseconds to microseconds). This would allow for the direct observation of the vibrational modes of the transient alkoxide intermediate before it undergoes intramolecular nucleophilic substitution to form the epoxide ring. By monitoring the appearance and disappearance of specific vibrational bands corresponding to the alkoxide and the transition state, one could elucidate the detailed reaction pathway and kinetics, information that is inaccessible through conventional analytical methods.

Computational and Theoretical Investigations of 1 Benzyloxy 3 Chloro 2 Propanol

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting molecular properties.

Molecular Geometry: A DFT calculation would begin by optimizing the geometry of 1-benzyloxy-3-chloro-2-propanol to find its most stable three-dimensional arrangement of atoms (its minimum energy state). This involves calculating bond lengths, bond angles, and dihedral angles. For a molecule with several rotatable bonds, such as the C-C and C-O bonds in the propanol (B110389) backbone and the ether linkage, multiple stable conformations may exist.

Electronic Structure and Reactivity: DFT calculations provide detailed information about the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. Central to this are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most energetic electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). Regions of the molecule with high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the first available empty orbital. The energy of the LUMO is related to the molecule's ability to accept electrons (its electron affinity). Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Theoretical studies on related compounds, such as 3-chloro-1,2-benzisothiazole, have successfully used DFT to calculate these parameters and analyze charge distribution, confirming that such calculations can predict reactive sites. nih.gov The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nih.gov

Electronic PropertySignificance in Reactivity
HOMO Energy Indicates the tendency to donate electrons; higher energy suggests greater reactivity with electrophiles.
LUMO Energy Indicates the tendency to accept electrons; lower energy suggests greater reactivity with nucleophiles.
HOMO-LUMO Gap Represents kinetic stability; a smaller gap correlates with higher chemical reactivity.
Mulliken Population Analysis Calculates the partial charge on each atom, identifying electropositive (susceptible to nucleophiles) and electronegative (susceptible to electrophiles) sites. nih.gov

Note: The table describes the general significance of DFT-derived properties. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational Analysis: this compound is a flexible molecule due to several single bonds that can rotate freely. Molecular Dynamics (MD) simulations can model the motion of atoms in the molecule over time, providing a detailed picture of its accessible shapes or conformations.

Studies on the simpler analogue, 1-chloro-2-propanol, have shown that the orientation of the chloro, hydroxyl, and alkyl groups is crucial. nih.gov Specifically, conformers where the large chlorine atom and the hydroxyl group are in a gauche orientation (dihedral angle of approximately 60°) are found to be highly prevalent. nih.gov This preference, known as the gauche effect, is often attributed to stabilizing hyperconjugation effects rather than intramolecular hydrogen bonding. nih.gov For this compound, MD simulations would explore the rotational possibilities around the C1-C2, C2-C3, and C3-O bonds, revealing the most populated and thus most likely conformations in different environments (e.g., in a vacuum or in a solvent).

Intermolecular Interactions: MD simulations are also invaluable for studying how molecules interact with each other. Based on its structure, this compound can participate in several types of intermolecular forces, which govern its physical properties like boiling point and solubility.

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (at the O). This is a particularly strong type of dipole-dipole interaction. viu.calibretexts.org

Dipole-Dipole Forces: The electronegative chlorine and oxygen atoms create partial negative charges (δ-), while the adjacent carbon and hydrogen atoms develop partial positive charges (δ+), resulting in a net molecular dipole. harvard.edu These permanent dipoles lead to attractive forces between molecules.

Interaction TypeStructural OriginRelative Strength
Hydrogen Bonding Hydroxyl (-OH) groupStrong
Dipole-Dipole Forces C-Cl and C-O bondsModerate
London Dispersion Forces Entire molecule, especially the benzyl (B1604629) groupWeak (but collectively significant)

Theoretical Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of a compound. By calculating the vibrational frequencies of the molecule's bonds, a theoretical Infrared (IR) and Raman spectrum can be generated. nih.gov Comparing this predicted spectrum with an experimental one can confirm the structure and identify specific functional groups. For this compound, key vibrational modes would include the O-H stretch, C-O ether stretch, C-Cl stretch, and various C-H and benzene (B151609) ring vibrations.

Furthermore, theoretical calculations can map out potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanism for a chemical reaction. For instance, the transformation of the chlorohydrin moiety into an epoxide is a common reaction. DFT calculations could determine the energy barrier for this intramolecular cyclization, predicting the conditions under which it might occur and whether it proceeds via a specific stereochemical pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net If this compound were part of a series of compounds tested for a specific biological effect, a QSAR model could be developed.

The process involves:

Calculating Molecular Descriptors: A wide range of numerical descriptors for each molecule in the series would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment from DFT).

Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates a selection of these descriptors with the observed biological activity.

Validation: The model is rigorously tested to ensure its predictive power. researchgate.net

For a potential QSAR study involving this compound, relevant descriptors might include its octanol-water partition coefficient (logP) to represent lipophilicity, molar refractivity (related to volume and polarizability), and electronic parameters derived from DFT. Such a model could predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

Industrial Relevance and Process Optimization of 1 Benzyloxy 3 Chloro 2 Propanol Production

Scalability of Synthetic Routes for Bulk Production

Continuous flow chemistry offers several advantages over traditional batch processing for the large-scale synthesis of 1-benzyloxy-3-chloro-2-propanol. nih.gov These benefits include improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reactants at any given time, and the potential for automation and process control, leading to more consistent product quality. nih.gov

One promising reactor technology for this purpose is the packed-bed bioreactor (PBR) . numberanalytics.com In a PBR, enzymes or whole cells are immobilized on a solid support material packed into a column. numberanalytics.comyoutube.com The substrate stream, in this case likely containing a precursor such as epichlorohydrin (B41342) and benzyl (B1604629) alcohol, is continuously passed through the bed where the biocatalytic transformation occurs. numberanalytics.comyoutube.com

Advantages of Packed-Bed Bioreactors:

High Biocatalyst Density: Immobilization allows for a high concentration of the enzyme or cells in the reactor, leading to higher volumetric productivity. numberanalytics.com

Continuous Operation: PBRs are well-suited for continuous processes, which can lead to higher throughput and reduced downtime compared to batch reactors. numberanalytics.comslideshare.net

Improved Stability: Immobilization can enhance the operational stability of the biocatalyst.

While specific applications of packed-bed bioreactors for this compound synthesis are not extensively documented, the technology has been successfully employed for the production of other valuable chemicals, including biofuels and organic acids. numberanalytics.comosti.gov The principles can be adapted for the enzymatic synthesis of this chlorohydrin ether.

Challenges in implementing PBRs include potential bed clogging, pressure drop across the column, and mass transfer limitations, which must be carefully managed through proper reactor design and operating conditions. numberanalytics.comslideshare.net

Optimizing the synthesis of this compound involves a multi-faceted approach to maximize yields and improve process efficiency. A common synthetic route involves the reaction of epichlorohydrin with benzyl alcohol. chemicalbook.com

Key Optimization Strategies:

Catalyst Selection and Optimization: The choice of catalyst is crucial. For instance, in related syntheses, both acidic and basic catalysts have been employed. The use of efficient and recyclable catalysts can significantly improve the process.

Reaction Conditions: Temperature, pressure, and solvent play a significant role. For example, a patented method for the synthesis of 3-chloro-1-propanol (B141029) involves reacting 1,3-propanediol (B51772) with hydrochloric acid at 80-100°C using benzenesulfonic acid as a catalyst, achieving a yield of 96%. google.com Similar optimization of conditions would be necessary for this compound.

Stoichiometry of Reactants: Careful control of the molar ratios of reactants is essential to maximize the conversion of the limiting reagent and minimize the formation of byproducts.

Interactive Table: Comparison of Synthetic Approaches for Related Compounds

ProductReactantsCatalyst/ConditionsYieldReference
1,3-bis(Benzyloxy)-2-propanolBenzyl alcohol, EpichlorohydrinSodium hydroxide, Toluene (B28343)50% chemicalbook.com
3-Benzyloxy-1-propanol1,3-propanediol, Benzyl chloridePotassium hydroxide, 90-130°C77% chemicalbook.com
3-Chloro-1-propanol1,3-propanediol, Hydrochloric acidBenzenesulfonic acid, 90°C96% google.com
3-chloro-1,2-propanediol (B139630)Epichlorohydrin, WaterUltrasound irradiation82% researchgate.net

This table presents data for structurally related compounds to illustrate potential synthetic strategies and achievable yields that could be analogous to the production of this compound.

Economic Analysis of Large-Scale Synthesis and Commercial Viability

A comprehensive economic analysis is paramount to determine the commercial viability of large-scale this compound production. This analysis encompasses several key factors:

Raw Material Costs: The price and availability of starting materials, such as epichlorohydrin and benzyl alcohol, are primary cost drivers.

Capital Expenditure (CAPEX): This includes the cost of reactors, separation equipment, and other infrastructure required for the manufacturing plant. The choice between batch and continuous processing will significantly impact CAPEX.

Operating Expenditure (OPEX): These are the ongoing costs of production, including energy consumption, catalyst and solvent costs, waste disposal, and labor. Continuous processes can sometimes offer lower OPEX due to automation and energy efficiency. slideshare.net

Process Yield and Purity: Higher yields and product purity directly translate to lower production costs per unit of product.

Market Price and Demand: The potential selling price of this compound and the size of the market for its downstream applications are crucial for determining profitability.

While a specific economic analysis for this compound is not publicly available, analyses of similar chemical processes can provide a framework. For instance, the development of sustainable routes for other pharmaceuticals has shown the potential for significant cost savings and reduced environmental impact, which can enhance commercial viability. proquest.com

Green Chemistry Principles and Sustainable Production Methods

The integration of green chemistry principles into the synthesis of this compound is essential for modern chemical manufacturing. The goal is to develop more environmentally benign and sustainable processes.

Key Green Chemistry Principles and Their Application:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or biodegradable solvents. proquest.com The use of propylene (B89431) carbonate as a green and recyclable solvent has been demonstrated in related etherification reactions. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of methods like ultrasound irradiation can sometimes offer energy-efficient alternatives to thermal heating. researchgate.net

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. Iron chlorides, which are inexpensive and environmentally benign, have been used as catalysts for etherification reactions. acs.org

Waste Prevention: Designing processes to minimize or eliminate the generation of waste.

One example of a greener approach in a related synthesis is the production of 3-chloro-1,2-propanediol using ultrasound irradiation with water as the only reagent, which avoids the use of solvents and acidic or basic conditions and generates no waste. researchgate.net Such innovative and eco-friendly approaches could be adapted for the synthesis of this compound to enhance its sustainability profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyloxy-3-chloro-2-propanol, and how do reaction conditions influence yield?

  • Methodological Answer : A widely reported synthesis involves nucleophilic substitution of 1,3-dichloro-2-propanol with benzyl alcohol under basic conditions (e.g., sodium hydride). The benzyl group acts as a protecting moiety for the hydroxyl group, while the chloro substituent is introduced via controlled chlorination. Reaction temperature (optimized at 40–60°C) and stoichiometric ratios (1:1.2 for benzyl alcohol to dichloropropanol) are critical to minimize side products like over-alkylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >75% purity .

Q. How can the stability of this compound be assessed during storage?

  • Methodological Answer : Stability testing under varying conditions (e.g., ambient light, humidity, and temperature) using HPLC or GC-MS is recommended. The compound is prone to hydrolysis of the benzyl ether or chloro groups in acidic or aqueous environments. Storage in anhydrous solvents (e.g., dry DCM) under inert gas (N₂/Ar) at –20°C reduces degradation. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can predict shelf-life .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies structural features (e.g., benzyl CH₂ at δ 4.5–4.7 ppm, chloro-substituted CH at δ 3.8–4.0 ppm).
  • FT-IR : Peaks at 750–800 cm⁻¹ (C-Cl stretch) and 1100–1250 cm⁻¹ (benzyl ether C-O) confirm functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to validate purity .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved across studies?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, impurities, or stereochemical variations. Comparative analysis using standardized solvents (e.g., CDCl₃ for NMR) and computational modeling (DFT-based chemical shift predictions) can reconcile differences. Cross-validation with synthetic intermediates (e.g., 1,3-dichloro-2-propanol) helps isolate artifacts .

Q. What strategies optimize regioselective functionalization of this compound for drug intermediates?

  • Methodological Answer : The chloro group’s reactivity allows substitution with nucleophiles (e.g., amines, thiols) under SN² conditions. For regioselectivity, use bulky bases (e.g., DBU) to direct substitution at the less hindered chloro position. Alternatively, transition-metal catalysis (e.g., Pd-mediated cross-coupling) can introduce aryl/heteroaryl groups. Monitoring via TLC or in-situ FT-IR ensures reaction progression .

Q. How does the proximity of benzyloxy and chloro groups influence compound instability in aqueous media?

  • Methodological Answer : The electron-withdrawing chloro group increases the electrophilicity of adjacent carbons, accelerating hydrolysis. Kinetic studies (pH 2–12 buffers, 25–50°C) reveal pseudo-first-order degradation, with maximum stability at neutral pH. Computational models (e.g., molecular orbital analysis) predict susceptibility to nucleophilic attack, guiding derivatization (e.g., replacing benzyl with more stable protecting groups like TBS) .

Q. What catalytic systems effectively remove benzyl protecting groups without affecting the chloro substituent?

  • Methodological Answer : Hydrogenolysis (H₂/Pd-C) is standard but risks reducing the chloro group. Alternatives include oxidative methods (DDQ in wet DCM) or Lewis acids (BF₃·Et₂O) for selective cleavage. Recent studies show photoredox catalysis (e.g., Ru(bpy)₃²⁺ under blue light) achieves >90% deprotection with minimal side reactions .

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Feasible Synthetic Routes

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1-Benzyloxy-3-chloro-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.